molecular formula C19H24N4O3 B2814847 N-(2,5-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251667-63-6

N-(2,5-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2814847
CAS No.: 1251667-63-6
M. Wt: 356.426
InChI Key: KVOFFBPZIQMGLB-UHFFFAOYSA-N
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Description

This compound is a dihydropyrimidinone-based acetamide derivative featuring a morpholine substituent at the 2-position of the pyrimidinone ring and a 2,5-dimethylphenyl group on the acetamide nitrogen. The morpholine moiety may enhance solubility and bioavailability, while the 2,5-dimethylphenyl group could influence steric and electronic interactions with target proteins.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-4-5-14(2)16(10-13)21-17(24)12-23-18(25)11-15(3)20-19(23)22-6-8-26-9-7-22/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOFFBPZIQMGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs from the provided evidence, focusing on structural variations, physicochemical properties, and synthesis data.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrimidinone/Related Core) Key Functional Groups Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm)
Target Compound 4-Methyl-2-morpholinyl-6-oxo Morpholine, 2,5-dimethylphenyl N/A N/A Not reported in evidence
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide 4-Methyl-6-oxo, thioether linkage Phenoxy-phenyl, thioacetamide 60 224–226 12.45 (NH-3), 10.08 (NHCO), 4.08 (SCH₂)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-Methyl-6-oxo, thioether linkage 2,3-Dichlorophenyl, thioacetamide 80 230–232 12.50 (NH-3), 10.10 (NHCO), 4.12 (SCH₂)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 2-Oxomorpholin-3-yl, acetylated Acetyl, 4-isopropylphenyl 58 Not reported 4.90 (t, J=3.8 Hz), 2.14 (s, CH₃)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl Methoxy, 2,6-dimethylphenyl N/A N/A Not reported

Key Findings

Structural Variations and Bioactivity :

  • The target compound differs from and by replacing the thioether bridge with a direct morpholinyl linkage. This substitution likely alters electronic properties and target binding compared to sulfur-containing analogs .
  • Compared to the oxazolidinyl derivative oxadixyl (), the morpholine ring in the target compound may confer greater conformational flexibility and hydrogen-bonding capacity .

Synthesis Efficiency: The dichlorophenyl analog () achieved a higher yield (80%) than the phenoxy-phenyl derivative (60%) and the morpholinone-based compound (58%, ). This suggests that electron-withdrawing substituents (e.g., Cl) may stabilize intermediates during synthesis .

Spectroscopic Signatures: All analogs exhibit characteristic NHCO proton signals near δ 10.08–10.10 ppm, confirming the acetamide backbone . The morpholinone derivative () shows a distinct triplet at δ 4.90 ppm, attributed to the morpholinone ring protons, absent in thioether-linked compounds .

Thermal Stability :

  • Melting points for thioacetamide derivatives (224–232°C) indicate moderate thermal stability, comparable to oxadixyl analogs used in agrochemicals . Data for the target compound is lacking but could be inferred to fall within this range.

Research Implications

  • Pharmacological Potential: The morpholine group in the target compound may improve solubility over thioether analogs, making it a candidate for drug development .

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